molecular formula C9H12N2O4 B1461068 Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate CAS No. 954241-01-1

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B1461068
CAS No.: 954241-01-1
M. Wt: 212.2 g/mol
InChI Key: PZFXKDHJXBNUPU-UHFFFAOYSA-N
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Description

Table 1: Hypothetical Isotopic Labeling Sites

Isotope Position Synthetic Route
¹³C Methyl ester ¹³C-methanol in esterification
¹⁵N Ring nitrogen Ammonia-¹⁵N in ring closure

These approaches enable tracing metabolic pathways or studying molecular interactions in biological systems .

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFXKDHJXBNUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715720
Record name Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-01-1
Record name Methyl 1,6-dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Scheme

A representative method adapted from the synthesis of closely related compounds such as 4,6-dihydroxy-2-methylpyrimidine involves the following:

  • Starting materials: Sodium methylate, methyl malonate, and amidine hydrochloride derivatives.
  • Solvent: Methanol (methyl alcohol) under ice bath conditions.
  • Reaction conditions: Initial mixing under ice bath followed by warming to 18–25 °C for 3–5 hours.
  • Post-reaction processing: Removal of methanol under reduced pressure, dissolution in water, pH adjustment to acidic range (pH 1–2), crystallization at 0 °C, filtration, washing, and drying.

This method is scalable from lab to industrial scale with consistent yields around 86–87%.

Reaction Parameters and Their Effects

Parameter Range/Value Effect on Reaction
Methyl alcohol volume to methyl malonate mass 10–12 mL/g Ensures adequate solvation and reaction medium
Molar ratio sodium methylate to methyl malonate 2.5–4.5:1 mol/mol Controls deprotonation and nucleophilic attack
Molar ratio methyl malonate to amidine hydrochloride salt 1:1 to 1:2 mol/mol Influences pyrimidine ring formation efficiency
Reaction temperature 0 °C (initial), then 18–25 °C Balances reaction kinetics and product stability
Reaction time 3–5 hours Ensures complete conversion
pH during crystallization 1–2 Promotes precipitation of target compound

Stepwise Procedure

  • Preparation of Reaction Mixture:

    • Cool methyl alcohol to 0 °C using an ice bath.
    • Add sodium methylate slowly with stirring to maintain temperature.
    • Dissolve methyl malonate and amidine hydrochloride salt in the mixture.
  • Reaction:

    • Remove ice bath and allow temperature to rise to 18–25 °C.
    • Stir the reaction mixture for 3–5 hours until creamy white solution forms.
  • Solvent Removal and Crystallization:

    • Remove methanol by vacuum distillation at 30–35 °C.
    • Add water to dissolve the residue.
    • Adjust pH to 1–2 using 4 mol/L hydrochloric acid.
    • Stir and crystallize at 0 °C for 3–5 hours.
  • Isolation and Purification:

    • Filter the precipitated solid by suction.
    • Wash sequentially with ice-water mixture and ice-cold methanol (0–5 °C).
    • Dry the white solid to obtain this compound.

Research Findings and Process Optimization

Yield and Purity

  • Yields of 86–87% have been consistently reported in scaled-up reactions (from 0.1 mol to several mol scale).
  • Purity is confirmed by spectroscopic techniques and elemental analysis, indicating the robustness of the crystallization and washing steps.

Scalability

Scale Methyl Alcohol (mL) Sodium Methylate (g) Methyl Malonate (g) Amidine Hydrochloride Salt (g) Yield (%)
Laboratory (0.1 mol) 150 18.4 13.2 9.45 86
Pilot (0.8 mol) 1060 108.2 105.6 113.4 87
Industrial (2.5 mol) 3960 608.8 330 472.5 86

Summary Table of Preparation Method

Step Conditions/Parameters Purpose/Outcome
Mixing Methanol, sodium methylate, methyl malonate, amidine hydrochloride; 0 °C Controlled addition to avoid side reactions
Reaction 18–25 °C, 3–5 hours Formation of pyrimidine ring
Solvent removal Vacuum distillation at 30–35 °C Concentration of reaction mixture
pH adjustment pH 1–2 with HCl Induce crystallization
Crystallization 0 °C, 3–5 hours Solid product formation
Filtration and washing Ice-water and ice methanol at 0–5 °C Removal of impurities
Drying Ambient or controlled temperature Obtain pure dry product

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5,6-dioxo-2-isopropylpyrimidine-4-carboxylate.

    Reduction: Formation of 5,6-dihydro-2-isopropylpyrimidine-4-carboxylate.

    Substitution: Formation of 5,6-dihalo-2-isopropylpyrimidine-4-carboxylate derivatives.

Scientific Research Applications

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl groups at the 5 and 6 positions, as well as the isopropyl and methyl ester groups, contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .

Comparison with Similar Compounds

Structural Analogues: Methyl Esters

Methyl esters share a common -COOCH₃ group, influencing solubility, hydrolysis kinetics, and spectral signatures. Key comparisons include:

Methyl Shikimate
  • Structure : A cyclohexene carboxylic acid methyl ester with three hydroxyl groups.
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 3.65–3.70 ppm (ester -OCH₃) and δ 5.30–5.50 ppm (olefinic protons) .

    • FTIR : Strong C=O stretch at 1705 cm⁻¹ and broad O-H stretches at 3300–3500 cm⁻¹ .
  • Reactivity : Prone to hydrolysis under acidic/basic conditions, similar to the target compound’s ester group.
Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene methyl ester with a fused tricyclic system .
  • Properties : Higher hydrophobicity due to the bulky diterpene backbone compared to the pyrimidine ring in the target compound.
Methyl Salicylate
  • Structure : Aromatic ester with a hydroxyl group adjacent to the ester moiety.
  • Stability : Demonstrates UV absorption and photodegradation tendencies due to conjugation between -OH and ester groups .


Table 1: Comparative Properties of Methyl Esters

Compound Molecular Weight (g/mol) Solubility (Water) Key Functional Groups Stability Notes
Target Compound (Hypothetical) ~240 Low -OH, -COOCH₃, -CH(CH₃)₂ Acid-sensitive ester
Methyl Shikimate 200.18 Moderate -COOCH₃, 3 -OH Hydrolyzes in base
Sandaracopimaric Acid Methyl Ester 330.45 Very Low -COOCH₃, diterpene skeleton Thermally stable
Methyl Salicylate 152.15 Slightly Soluble -COOCH₃, -OH (ortho) UV-sensitive

Pyrimidine Derivatives

Pyrimidine-based compounds often exhibit distinct electronic and steric effects due to their heteroaromatic rings:

5,6-Dihydroxypyrimidine Carboxylates
  • Reactivity : Susceptible to oxidation or chelation with metal ions, a trait shared with the target compound.
2-Isopropyl Substituted Pyrimidines
  • This feature is critical in drug design for improving metabolic stability.

Spectroscopic Differentiation

  • ¹H NMR : The target compound’s isopropyl group would show a doublet (δ 1.20–1.40 ppm) and septet (δ 2.50–3.00 ppm), distinct from methyl shikimate’s cyclohexene protons .
  • FTIR: Broad O-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1720 cm⁻¹) would overlap with methyl shikimate but differ from non-hydroxylated esters like methyl salicylate .

Biological Activity

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler pyrimidine derivatives through processes such as alkylation and hydroxylation. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • COX-1 Inhibition : IC50 values for various pyrimidine derivatives against COX-1 range from 19.45 to 28.39 μM.
  • COX-2 Inhibition : The compound demonstrates more potent inhibition of COX-2 with an IC50 value reported at approximately 23.8 μM, comparable to the standard drug celecoxib (IC50 = 0.04 μM) .

The anti-inflammatory activity was further confirmed through bioassays such as carrageenan-induced paw edema in rats, where the compound showed effectiveness similar to indomethacin (ED50 = 9.17 μM) .

Antioxidant Activity

Studies have also highlighted the antioxidant potential of this compound. It scavenges free radicals and reduces oxidative stress markers in vitro, suggesting its role in protecting cellular integrity from oxidative damage.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring influence both potency and selectivity towards COX enzymes:

Substituent Position Effect on Activity
Hydroxyl group5, 6Increases COX inhibition
Isopropyl group2Enhances lipophilicity and bioavailability

These modifications can lead to improved therapeutic profiles and reduced side effects.

Case Studies

  • In Vivo Studies : A study investigated the effects of this compound on inflammatory models in rats. The results demonstrated significant reductions in edema and inflammatory cytokines.
  • Cell Culture Experiments : In RAW264.7 macrophage cells, treatment with this compound resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, indicating a downregulation of inflammatory pathways .
  • Comparative Analysis : A comparative study with other pyrimidine derivatives showed that this compound had superior anti-inflammatory effects compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate, and what reagents are typically employed?

The synthesis often involves multi-step reactions, including cyclocondensation of substituted β-keto esters with urea derivatives under acidic or basic conditions. Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and catalysts like p-toluenesulfonic acid. Reaction monitoring via HPLC ensures purity, with yields optimized through solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization of this compound?

  • X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX for refinement ).
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions, with deuterated DMSO as a common solvent.
  • Thermal analysis: TGA and DSC assess decomposition points and phase transitions (e.g., melting points ~200–220°C) .

Q. What are the typical chemical reactions involving this compound, and what derivatives are formed?

Reactivity is dominated by its dihydroxy and carboxylate groups. Common reactions include:

  • Oxidation: Converts hydroxyl groups to ketones using KMnO₄.
  • Esterification: Methanol/H⁺ modifies the carboxylate group.
  • Substitution: Halogenation at the pyrimidine ring with PCl₅ or SOCl₂. Products often retain the pyrimidine core with modified substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require cross-validation:

  • Multi-technique validation: Combine XRD (for absolute configuration) with high-resolution mass spectrometry (HRMS).
  • Software refinement: Use SHELXL for crystallographic data and Gaussian for DFT optimization to align experimental and theoretical results .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization employs design of experiments (DoE):

  • Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Catalyst loading: 10–15 mol% of p-TsOH improves cyclization efficiency.
  • Temperature gradients: Stepwise heating (50°C → 80°C) minimizes side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. How does this compound interact with biological targets, and what assays are used to validate activity?

  • Enzyme inhibition: In vitro assays (e.g., fluorescence-based kinase inhibition) measure IC₅₀ values.
  • Molecular docking: AutoDock Vina predicts binding modes to ATP-binding pockets (e.g., kinases).
  • SAR studies: Modifying the isopropyl group enhances selectivity for targets like CDK2 (Ki ≈ 1.2 µM) .

Q. What computational methods predict the compound’s reactivity and stability under varying conditions?

  • Molecular dynamics (MD): Simulates solvation effects and thermal stability (e.g., GROMACS).
  • Density functional theory (DFT): Calculates frontier molecular orbitals to predict redox behavior (HOMO-LUMO gap ~4.5 eV).
  • QSPR models: Correlate substituent effects with experimental logP values (e.g., predicted logP = 1.8) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Co-crystallization: Add co-formers (e.g., nicotinamide) to stabilize lattice packing.
  • Solvent diffusion: Use slow evaporation in ethanol/water (1:1) to grow single crystals.
  • Cryoprotection: Flash-cooling in liquid nitrogen with glycerol (20% v/v) prevents ice formation during XRD .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
Reactant of Route 2
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

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